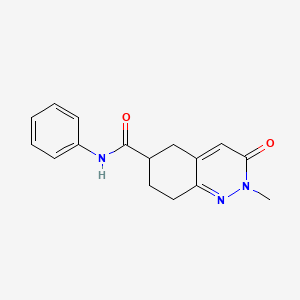

7-Amino-1-methylquinolin-2(1H)-one

Übersicht

Beschreibung

7-Amino-1-methylquinolin-2(1H)-one (7-AMQ) is a synthetic organic compound that has a wide range of applications in scientific research, including biochemistry and physiology. 7-AMQ is a highly versatile molecule, which can be used in a variety of ways in the laboratory. It is also known for its potential to be used in the development of new drug therapies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Anticancer Derivatives Synthesis : Kubica et al. (2018) synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, showing selective anticancer activity across different cancer cell types. Some compounds inhibited cell migration, suggesting a potential for the development of new anticancer drugs (Kubica et al., 2018).

Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified a lead compound inhibiting tumor growth in mice without significant toxicity. This compound, a modified derivative of 7-amino-1-methylquinolin-2(1H)-one, showed promise as a tubulin-binding agent disrupting tumor vasculature (Cui et al., 2017).

Synthesis and Structural Studies

Novel Synthetic Approaches : Hostyn et al. (2005) developed new methodologies for synthesizing indoloquinoline and benzocarbolines, including derivatives of this compound, aiming at antiplasmodial drug leads (Hostyn et al., 2005).

Electrochemical Utilization for Synthesis : He et al. (2017) reported the methylation of quinolines, including this compound derivatives, using CO2 and H2 in the presence of Ru-triphos complexes, showcasing an innovative approach for synthesizing N-methyl-tetrahydroquinolines (He et al., 2017).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activities : El-Sonbati et al. (2016) synthesized a Schiff base ligand from this compound derivatives, exploring its metal complexes for antimicrobial and antifungal activities, indicating the potential for diverse therapeutic applications (El-Sonbati et al., 2016).

Corrosion Inhibition Properties : Kadhim et al. (2017) examined the corrosion inhibition properties of this compound derivatives on mild steel in acidic conditions, demonstrating the compound's utility beyond pharmacological applications (Kadhim et al., 2017).

Eigenschaften

IUPAC Name |

7-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMUZYDWIASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)